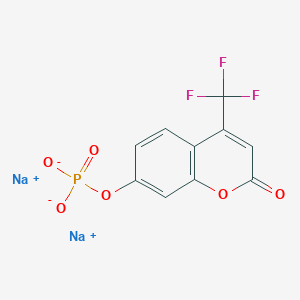

4-(Trifluoromethyl)umbelliferyl phosphate disodium salt

Overview

Description

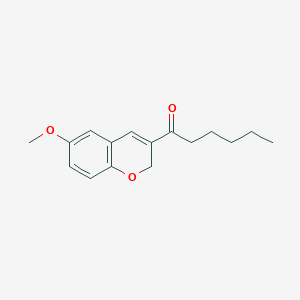

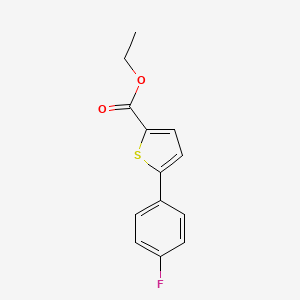

4-(Trifluoromethyl)umbelliferyl phosphate disodium salt (TFMUP) is an important reagent used in a variety of scientific applications. It is a fluorogenic substrate used in enzymatic assays, and has been used extensively in biochemical and physiological studies. TFMUP is a non-toxic, water-soluble, and relatively stable compound that can be used in a variety of laboratory experiments.

Scientific Research Applications

Boiler Water Treatment Buecker (1992) discussed sodium phosphate compounds, including trisodium and disodium phosphate, in boiler water treatment. These compounds buffer boiler water pH and react with contaminants to form non-adherent sludge, aiding in the maintenance of sodium to phosphate ratios for optimal buffering without causing acidic or caustic corrosion to boiler tube metal (Buecker, 1992).

Detection of Anti-tubular Membrane Antibodies Fierro et al. (1987) described a modified enzyme-linked immunosorbent assay (ELISA) using 4-methyl-umbelliferyl-phosphate as a substrate. This method enhances sensitivity in detecting specific anti-tubular basal membrane IgG released in vitro (Fierro, Valverde, Leyva-Cobian, & Mampaso, 1987).

Alkaline Phosphatase Isoenzyme Analysis Watanabe et al. (1979) established a procedure for analyzing alkaline phosphatase isoenzymes using 4-methyl-umbelliferyl phosphate as a substrate. This method is effective for analyzing samples with micro-scale quantities and low activities (Watanabe, Takano, Tanaka, Amino, Hayashi, & Miyai, 1979).

Spectroscopic Study in Chemistry Dondon et al. (1999) conducted UV/vis-absorption and fluorescence spectroscopic studies on 4-hydroxycoumarin derivatives, comparing their behavior with 4-methyl-umbelliferyl-phosphate. These studies help in understanding the fluorescence properties of such compounds (Dondon, Munoz, Khilya, & Féry-Forgues, 1999).

Bloodstain Analysis in Forensics Wraxall and Emes (1976) reported on typing acid phosphatase in erythrocytes and bloodstains using the fluorescent substrate 4-methyl-umbelliferyl phosphate. This method is crucial in forensic science for analyzing bloodstains (Wraxall & Emes, 1976).

Synthesis of Disodium Combretastatin A-4 Phosphate Xiao and Wu (2013) studied the method for synthesizing disodium combretastatin A-4 phosphate. This process involves several reactions and is suitable for industrial production, showcasing the chemical versatility of disodium phosphates (Xiao & Wu, 2013).

Phosphate Salts in Supercritical Water Leusbrock et al. (2010) investigated the solubilities of phosphate and sulfate salts in supercritical water, which is vital for understanding their influence and behavior in aqueous streams under supercritical conditions (Leusbrock, Metz, Rexwinkel, & Versteeg, 2010).

Hydrothermal Synthesis of Nanoparticles Zhao et al. (2014) reported the microwave-assisted hydrothermal rapid synthesis of amorphous calcium phosphate nanoparticles using cytidine 5′-triphosphate disodium salt. This method is critical for biomaterials in biomedical applications (Zhao, Zhu, Cheng, Ruan, Sun, Chen, Wu, Zhao, & Ding, 2014).

K Plus-Phosphatase Assay in Biochemistry Pitts and Askari (1971) presented data indicating that umbelliferone phosphate is a substrate for the K+-activated phosphatase, used in the determination of acid and alkaline phosphatases. This fluorimetric assay method is simple, convenient, and highly sensitive (Pitts & Askari, 1971).

properties

IUPAC Name |

disodium;[2-oxo-4-(trifluoromethyl)chromen-7-yl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3O6P.2Na/c11-10(12,13)7-4-9(14)18-8-3-5(1-2-6(7)8)19-20(15,16)17;;/h1-4H,(H2,15,16,17);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZCZARQEYVOTOS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OP(=O)([O-])[O-])OC(=O)C=C2C(F)(F)F.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4F3Na2O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585026 | |

| Record name | Disodium 2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Trifluoromethyl)umbelliferyl phosphate disodium salt | |

CAS RN |

352525-17-8 | |

| Record name | Disodium 2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline](/img/structure/B1628297.png)

![2-(2-bromophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B1628303.png)

![5-(6-Bromobenzo[d][1,3]dioxol-5-yl)oxazole](/img/structure/B1628306.png)